(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate
CAS No.:
Cat. No.: VC16005429
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2O3 |
---|---|
Molecular Weight | 158.16 g/mol |
IUPAC Name | methyl 2-[(3R)-3-amino-2-oxoazetidin-1-yl]acetate |
Standard InChI | InChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1 |
Standard InChI Key | HFGQPVHWLJUSCD-SCSAIBSYSA-N |
Isomeric SMILES | COC(=O)CN1C[C@H](C1=O)N |
Canonical SMILES | COC(=O)CN1CC(C1=O)N |
Introduction
Chemical Identity and Structural Features
(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (molecular formula: C₆H₁₀N₂O₃) features a β-lactam ring (azetidin-2-one) substituted with an amino group at the 3-position and a methyl ester moiety at the 1-position. The stereochemistry at the 3-amino group is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Key Structural Attributes:
-
β-Lactam Ring: The strained four-membered azetidinone ring (2-oxoazetidine) is central to its reactivity, enabling nucleophilic attacks at the carbonyl carbon, a hallmark of β-lactam antibiotics .
-
Methyl Ester Side Chain: The ester group enhances solubility and serves as a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification .
-
Chiral Center: The (R)-configuration at the 3-amino group dictates spatial orientation, influencing binding affinity to biological targets like penicillin-binding proteins .
Table 1: Molecular Properties of (R)-Methyl 2-(3-Amino-2-Oxoazetidin-1-yl)Acetate
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₂O₃ |
Molecular Weight | 158.16 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
LogP (Partition Coeff.) | Estimated 0.2–0.5 (lipophilic) |
Synthetic Methodologies
The synthesis of (R)-methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate involves multistep routes, often leveraging β-lactam-forming reactions such as the Staudinger cycloaddition or Ugi multicomponent reactions. Below, we analyze two prominent approaches derived from analogous compounds in the literature.
Cyclocondensation of β-Amino Acids with Esters
A method adapted from Reddy et al. (2013) involves the cyclocondensation of β-amino acids with methyl glyoxylate derivatives . For example, refluxing β-alanine with methyl 2-chloroacetate in dioxane in the presence of triethylamine yields azetidinone intermediates, which are subsequently functionalized with amino groups via hydrazine hydrate. The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques.
Key Steps:
-
Formation of Azetidinone Core: β-Amino acids react with α-halo esters under basic conditions to form the β-lactam ring .
-
Amination: Hydrazine hydrate introduces the 3-amino group, with stereochemical control achieved via chiral auxiliaries or catalysts .
-
Esterification: Methylation of the carboxylic acid side chain completes the synthesis .
Ugi Multicomponent Reaction
Rainoldi et al. (2018) demonstrated a one-pot Ugi reaction using isatin derivatives, isocyanides, and β-amino acids to generate β-lactam-containing oxindoles . While this method primarily targets spirocyclic compounds, modifying the β-amino acid component (e.g., using D-β-phenylalanine) could yield enantiomerically pure (R)-configured azetidinones.
Advantages:
-
Atom Economy: Multicomponent reactions minimize waste and streamline synthesis .
-
Stereochemical Control: Chiral β-amino acids direct the configuration at the 3-position .
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Stereoselectivity | Key Reagents |
---|---|---|---|
Cyclocondensation | 60–75 | Moderate | β-Alanine, Triethylamine |
Ugi Reaction | 80–95 | High | Isatin, tert-Butyl NC |
Spectroscopic Characterization
The structural elucidation of (R)-methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate relies on IR, NMR, and mass spectrometry, as evidenced by studies on related azetidinones .
Infrared Spectroscopy (IR)
-
C=O Stretching: Strong absorption at 1705–1682 cm⁻¹ corresponds to the β-lactam carbonyl and ester groups .
-
N–H Stretching: Bands at 3232–3208 cm⁻¹ indicate the presence of the 3-amino group .
Nuclear Magnetic Resonance (NMR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume